molecular formula C27H26N2O3 B12194178 5,5-Dibenzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]imidazolidine-2,4-dione

5,5-Dibenzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]imidazolidine-2,4-dione

Cat. No.: B12194178
M. Wt: 426.5 g/mol
InChI Key: LTPSZRHUPWNSFB-UHFFFAOYSA-N
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Description

5,5-Dibenzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]imidazolidine-2,4-dione is a complex organic compound with a molecular formula of C25H29N3O3. This compound belongs to the class of imidazolidine-2,4-diones, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dibenzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]imidazolidine-2,4-dione typically involves the reaction of benzyl derivatives with imidazolidine-2,4-dione precursors. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring or the imidazolidine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5,5-Dibenzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dibenzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylimidazolidine-2,4-dione: Known for its use as an anticonvulsant.

    1,3-Dibromo-5,5-dimethylhydantoin: Used as a brominating agent and disinfectant.

Uniqueness

5,5-Dibenzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]imidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

5,5-dibenzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C27H26N2O3/c1-19-13-14-23(20(2)15-19)24(30)18-29-25(31)27(28-26(29)32,16-21-9-5-3-6-10-21)17-22-11-7-4-8-12-22/h3-15H,16-18H2,1-2H3,(H,28,32)

InChI Key

LTPSZRHUPWNSFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C(=O)C(NC2=O)(CC3=CC=CC=C3)CC4=CC=CC=C4)C

Origin of Product

United States

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